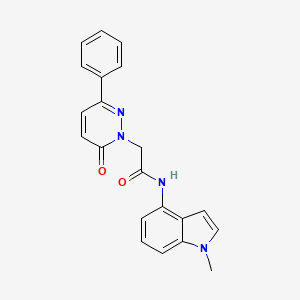![molecular formula C25H31NO6 B15102307 methyl N-[3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)propanoyl]-beta-alaninate](/img/structure/B15102307.png)
methyl N-[3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)propanoyl]-beta-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)propanoyl]-beta-alaninate is a complex organic compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)propanoyl]-beta-alaninate typically involves multiple steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen] core.
Functionalization: The core structure is then functionalized to introduce the methyl and oxo groups.
Coupling with beta-alanine: The final step involves coupling the functionalized core with beta-alanine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-[3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)propanoyl]-beta-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under various conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, methyl N-[3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)propanoyl]-beta-alaninate is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mécanisme D'action
The mechanism of action of methyl N-[3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)propanoyl]-beta-alaninate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl N-[3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)propanoyl]-beta-alaninate
- Methyl N-[3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)propanoyl]-gamma-alaninate
- Methyl N-[3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)propanoyl]-delta-alaninate
Uniqueness
The uniqueness of methyl N-[3-(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)propanoyl]-beta-alaninate lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C25H31NO6 |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
methyl 3-[3-(6-methyl-8-oxospiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-7-yl)propanoylamino]propanoate |
InChI |
InChI=1S/C25H31NO6/c1-16-18(6-7-22(27)26-13-9-23(28)30-2)24(29)31-21-15-20-17(14-19(16)21)8-12-25(32-20)10-4-3-5-11-25/h14-15H,3-13H2,1-2H3,(H,26,27) |
Clé InChI |
BHPIDOULGQIMAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CCC(=O)NCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15102230.png)
![4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B15102242.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(6-ethoxy-1,3-benzothiazol-2-yl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B15102244.png)
![(2Z)-3-(2-furyl)-N-(2-furylmethyl)-2-[(4-methoxyphenyl)carbonylamino]prop-2-en amide](/img/structure/B15102249.png)
![N-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B15102252.png)
![N-[2-(dimethylamino)ethyl]-4-hydroxy-8-methoxyquinoline-3-carboxamide](/img/structure/B15102259.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B15102261.png)
![methyl 2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B15102269.png)

![methyl 2-({[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B15102273.png)
![N'-[(Z)-(3-fluorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B15102288.png)
![N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~10~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide](/img/structure/B15102296.png)
![ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B15102302.png)
![N'~1~,N'~4~-bis[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B15102314.png)
